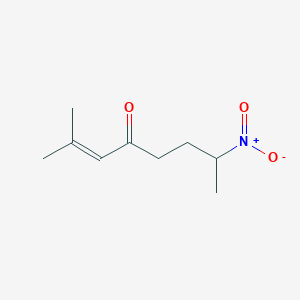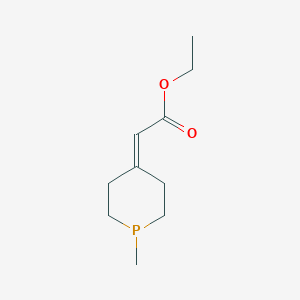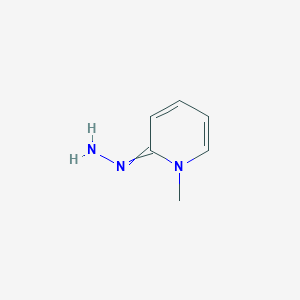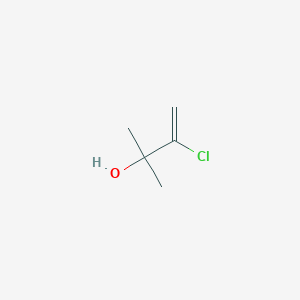
3-Diazonaphthalene-1,2,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazonaphthalene-1,2,4-trione is an aromatic heterocyclic compound with a unique structure that includes a naphthalene ring substituted with diazo and trione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonaphthalene-1,2,4-trione typically involves the diazotization of naphthalene derivatives. One common method is the reaction of naphthalene-1,2,4-trione with nitrous acid under acidic conditions to introduce the diazo group. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Diazonaphthalene-1,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Diazonaphthalene-1,2,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Diazonaphthalene-1,2,4-trione involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins or nucleic acids, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diazonaphthalene: Similar in structure but lacks the trione group.
1,4-Diazonaphthalene: Another isomer with different substitution patterns.
Naphthoquinone: Shares the quinone structure but lacks the diazo group.
Propriétés
Numéro CAS |
24055-56-9 |
|---|---|
Formule moléculaire |
C10H4N2O3 |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
3-diazonaphthalene-1,2,4-trione |
InChI |
InChI=1S/C10H4N2O3/c11-12-7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4H |
Clé InChI |
FCIGPOWEPSUMOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


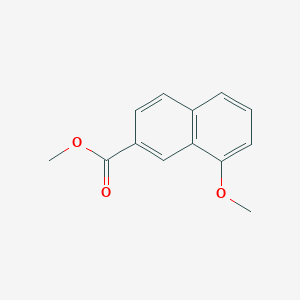
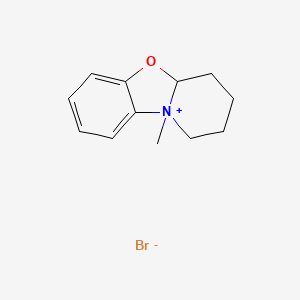
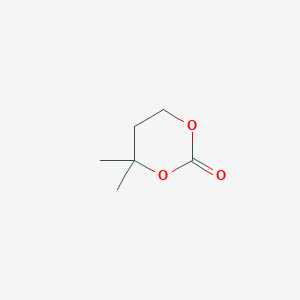
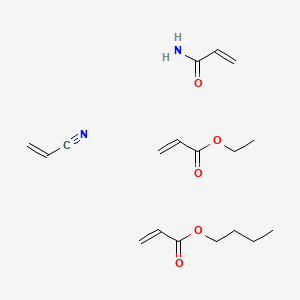
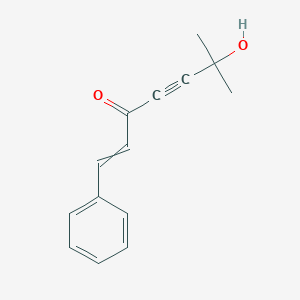
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
